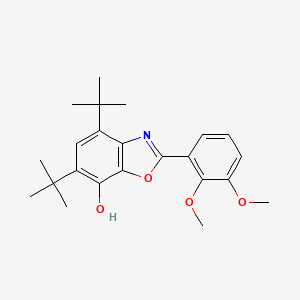![molecular formula C17H23NO4 B5146999 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)
8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as EA-3167, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of spirocyclic compounds and has been found to exhibit a range of pharmacological activities.
Mechanism of Action
The mechanism of action of 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may act by modulating the activity of ion channels in the nervous system. 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This may contribute to the compound's anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been found to reduce the levels of oxidative stress markers in the brain, suggesting that it may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in high purity and high yield. It has also been extensively studied for its pharmacological activities, making it a useful tool for researchers. However, one limitation of 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is that its mechanism of action is not fully understood, which may limit its potential use as a therapeutic agent.
Future Directions
There are several future directions for the study of 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate the compound's mechanism of action and to better understand its pharmacological activities. Overall, 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 4-ethylphenol with 2-chloroacetyl chloride to form 4-ethylphenyl-2-chloroacetate. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane to form 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane. The synthesis of 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-ethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-14-3-5-15(6-4-14)20-13-16(19)18-9-7-17(8-10-18)21-11-12-22-17/h3-6H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJOCSVOGKKVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(4-ethylphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5146922.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5146947.png)
![4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5146954.png)

![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B5146967.png)
![ethyl 1-[(tert-butylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5146969.png)

![N-[4-(4-chlorophenoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5146978.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea](/img/structure/B5146985.png)
![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)

![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)